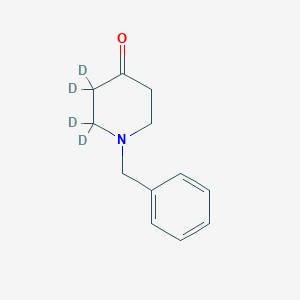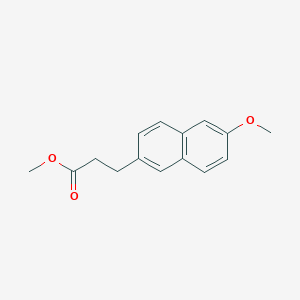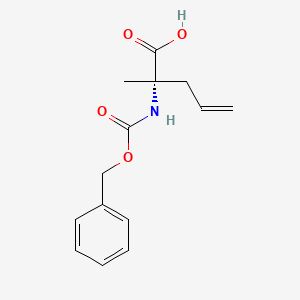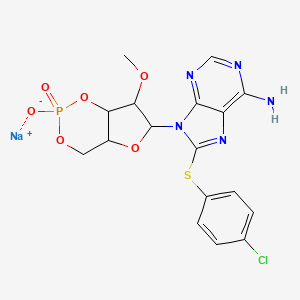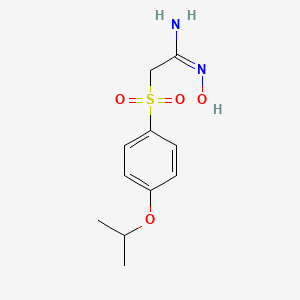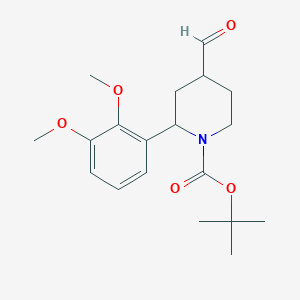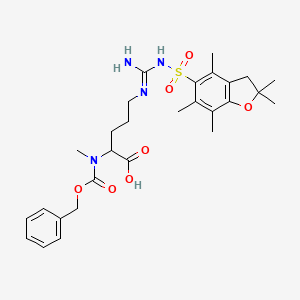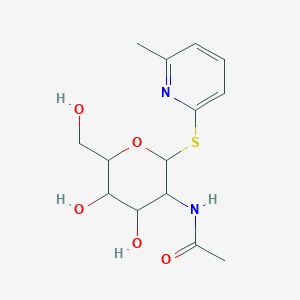
Mpt-nag
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside, commonly known as Mpt-nag, is a chemical compound with significant applications in the pharmaceutical field. It is a white solid, insoluble in water but soluble in some organic solvents. This compound exhibits strong chemical activity and is utilized as an anti-tumor and anti-viral agent .
Vorbereitungsmethoden
The preparation of 6’-methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside can be achieved through chemical synthesis. The specific synthetic routes and reaction conditions may vary depending on the experimental conditions and purposes. Generally, the synthesis involves the use of various reagents and catalysts under controlled laboratory conditions. The compound is typically stored at temperatures between 2-8°C to maintain its stability .
Analyse Chemischer Reaktionen
6’-Methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Wissenschaftliche Forschungsanwendungen
6’-Methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying glycosidase activity. In biology and medicine, it is employed in enzyme replacement therapy and gene therapy research. The compound is also used in high-throughput screening of chemical libraries to identify modulators of enzyme activity. Additionally, it has applications in the investigation of candidate molecules for enzyme replacement therapy and combination therapies .
Wirkmechanismus
The mechanism of action of 6’-methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, thereby disrupting cellular processes. The molecular targets include glycosidases, which are enzymes involved in the hydrolysis of glycosidic bonds. By inhibiting these enzymes, the compound can interfere with the metabolism of glycosides and amino sugars, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
6’-Methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside can be compared with other similar compounds, such as N-acetylglucosaminidase (NAG) inhibitors. While both compounds inhibit glycosidase activity, 6’-methyl-2-pyridinoyl-2-(acetylamino)-2-deoxy-1-thio-β-D-glucopyranoside is unique in its structural features and specific applications. Similar compounds include N-acetylglucosaminidase inhibitors and other glycosidase inhibitors used in enzyme replacement therapies .
Eigenschaften
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(6-methylpyridin-2-yl)sulfanyloxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-7-4-3-5-10(15-7)22-14-11(16-8(2)18)13(20)12(19)9(6-17)21-14/h3-5,9,11-14,17,19-20H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKXHOMZOIYNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)SC2C(C(C(C(O2)CO)O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene]-2,6-dimethylbenzenamine](/img/structure/B13400848.png)
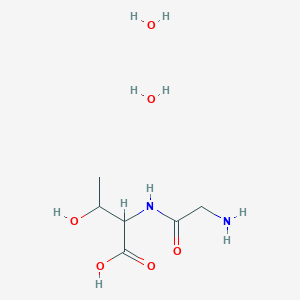
![potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate](/img/structure/B13400870.png)
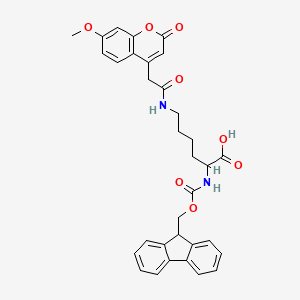
![1-(1-(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl)indolin-2-one](/img/structure/B13400886.png)
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13400892.png)
